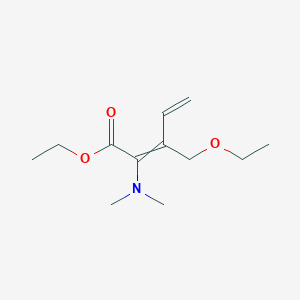

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate

Description

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate is a structurally complex ester featuring a conjugated diene system, a dimethylamino group, and an ethoxymethyl substituent. These functional groups confer unique electronic and steric properties, making it a candidate for applications in synthetic chemistry, pharmaceuticals, and materials science.

Properties

CAS No. |

820976-99-6 |

|---|---|

Molecular Formula |

C12H21NO3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate |

InChI |

InChI=1S/C12H21NO3/c1-6-10(9-15-7-2)11(13(4)5)12(14)16-8-3/h6H,1,7-9H2,2-5H3 |

InChI Key |

VRIGVBXBEUOUIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=C(C(=O)OCC)N(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate and dimethylamine, which undergo a series of condensation and substitution reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Ethyl 5-(Dimethylamino)-2-(2,2,2-Trifluoroacetyl)Penta-2,4-Dienoate

- Key Differences : Replaces the ethoxymethyl group with a trifluoroacetyl group.

- This substitution may favor electrophilic reactions but reduce nucleophilic character .

Methyl (2E,4E)-3-(Dimethyl(Phenyl)Silyl)-5-(4-Methoxyphenyl)Penta-2,4-Dienoate

- Key Differences : Features a dimethyl(phenyl)silyl group and a 4-methoxyphenyl substituent.

- Impact : The silyl group increases steric hindrance, leading to high regioselectivity (>95:5 β:α ratio in protosilylation reactions). The methoxyphenyl group enhances π-π interactions, influencing substrate binding in catalytic processes .

(E)-Ethyl Penta-2,4-Dienoate

- Key Differences: Lacks both the dimethylamino and ethoxymethyl groups.

- Impact: As a simpler dienoate, it serves as a baseline for comparison.

Physicochemical and Functional Properties

- Ethyl 4-(Dimethylamino) Benzoate: Demonstrates higher reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving superior degrees of conversion and mechanical properties. This highlights the importance of ester vs. methacrylate linkages in polymer applications .

- Ethyl 2-(Dimethylamino)-3-(Ethoxymethyl)...: The ethoxymethyl group likely improves solubility in polar aprotic solvents, while the dimethylamino group may facilitate hydrogen bonding or coordination with metal catalysts, analogous to observations in related systems .

Biological Activity

Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate starting materials that include ethyl esters and amines. The structural formula can be represented as follows:

This compound features a penta-2,4-dienoate backbone, which is crucial for its reactivity and biological activity. The presence of a dimethylamino group contributes to its pharmacological properties by enhancing solubility and bioavailability.

This compound exhibits various biological activities, including:

- Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation through the modulation of signaling pathways associated with cell growth and apoptosis. It has shown effectiveness against several cancer cell lines by inducing cell cycle arrest and promoting apoptosis via reactive oxygen species (ROS) generation .

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases .

Anticancer Activity

A notable study assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The study utilized assays such as MTT and flow cytometry to evaluate apoptosis induction.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 65 | 30 |

| 50 | 40 | 60 |

| 100 | 20 | 90 |

This table illustrates the dose-dependent effects observed in the study, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These findings suggest that the compound exhibits considerable antimicrobial activity, warranting further exploration into its mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.